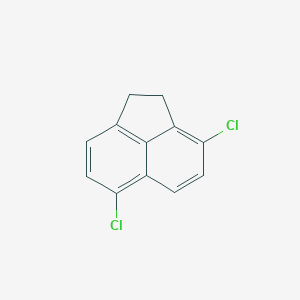
3,6-dichloro-1,2-dihydroacenaphthylene
概要
説明
3,6-dichloro-1,2-dihydroacenaphthylene is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two chlorine atoms at the 3rd and 6th positions on the acenaphthene ring. It is a colorless solid that is primarily used in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-dichloro-1,2-dihydroacenaphthylene typically involves the chlorination of acenaphthene. One common method is the reaction of acenaphthene with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) at elevated temperatures. This process selectively introduces chlorine atoms at the 3rd and 6th positions of the acenaphthene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions: 3,6-dichloro-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acenaphthenequinone derivatives.
Reduction: Reduction reactions can convert it back to acenaphthene or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atoms under appropriate conditions.
Major Products:
Oxidation: Acenaphthenequinone derivatives.
Reduction: Reduced forms of acenaphthene.
Substitution: Various substituted acenaphthene derivatives depending on the nucleophile used.
科学的研究の応用
3,6-dichloro-1,2-dihydroacenaphthylene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3,6-dichloro-1,2-dihydroacenaphthylene and its derivatives involves interactions with various molecular targets. For instance, its antitumor activity is believed to be due to its ability to interfere with DNA replication and cell division. The exact pathways and molecular targets are still under investigation, but it is known to induce apoptosis in certain cancer cell lines .
類似化合物との比較
Acenaphthene: The parent compound, which lacks the chlorine substituents.
Acenaphthenequinone: An oxidized derivative of acenaphthene.
3,6-Dibromo-acenaphthen: A similar compound with bromine atoms instead of chlorine.
Uniqueness: 3,6-dichloro-1,2-dihydroacenaphthylene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of chlorine atoms enhances its electrophilic character, making it more reactive in substitution reactions.
特性
IUPAC Name |
3,6-dichloro-1,2-dihydroacenaphthylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2/c13-10-5-2-7-1-3-8-11(14)6-4-9(10)12(7)8/h2,4-6H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHGPTICOAVVGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC3=C(C=CC1=C23)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


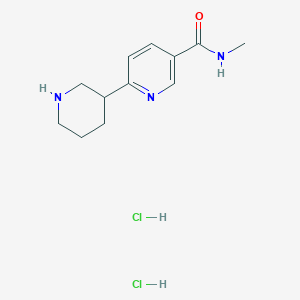
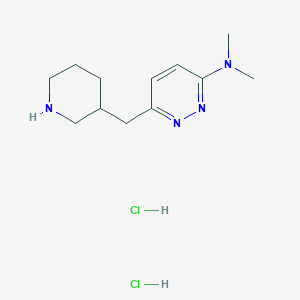
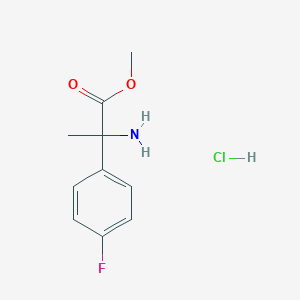
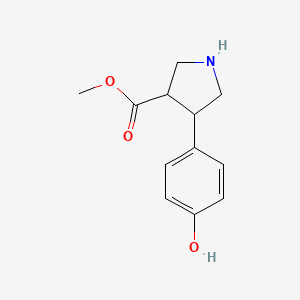
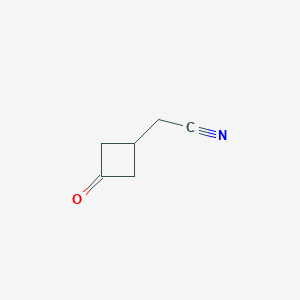


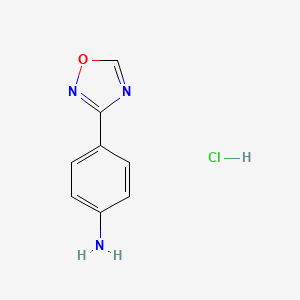
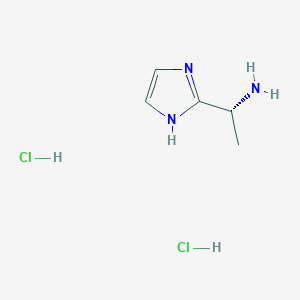

![3',3'-Difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]](/img/structure/B1435032.png)
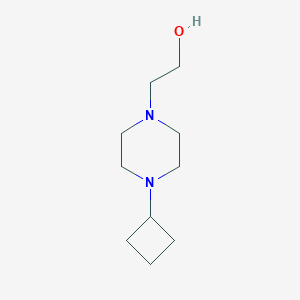
![2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1435034.png)
![7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1435037.png)
